molecular formula C10H7ClN2OS B1422018 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 36309-40-7

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1422018
CAS No.: 36309-40-7
M. Wt: 238.69 g/mol
InChI Key: ZQJGIKUMJHNRAN-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a chlorophenyl group attached to the 6th position of the pyrimidine ring and a thioxo group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, warranting further investigation.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: shares structural similarities with other thioxopyrimidines and chlorophenyl derivatives.

    6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.

    6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenyl group and the thioxo group in this compound imparts distinct chemical properties, such as enhanced reactivity and binding affinity, which may not be observed in similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJGIKUMJHNRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680068
Record name 6-(3-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36309-40-7
Record name 6-(3-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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